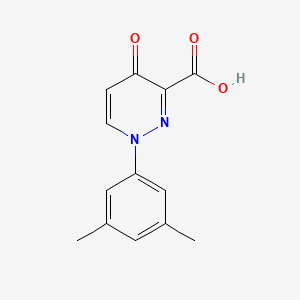

1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

描述

属性

IUPAC Name |

1-(3,5-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-5-9(2)7-10(6-8)15-4-3-11(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCSPPVDGICTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (CAS No. 937670-77-4) is a compound with a unique structure that has garnered attention in various fields including medicinal chemistry and pharmacology. Its potential biological activities are of particular interest due to the presence of the pyridazine moiety, which is known for its diverse pharmacological properties.

- Molecular Formula : C13H12N2O3

- Molecular Weight : 244.25 g/mol

- IUPAC Name : 1-(3,5-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid

The compound exhibits a carboxylic acid functional group, which may contribute to its biological activity by participating in hydrogen bonding and interactions with biological macromolecules.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anti-inflammatory Activity

A significant area of study involves the anti-inflammatory properties of this compound. In vitro studies have indicated that derivatives of pyridazine compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that this compound may exhibit similar effects, potentially making it a candidate for treating inflammatory diseases .

2. Antimicrobial Properties

Preliminary studies have suggested that compounds within the dihydropyridazine class possess antimicrobial properties. This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function as inhibitors of key enzymes involved in bacterial metabolism. However, specific data on the antimicrobial efficacy of this compound remains limited.

3. Anticancer Potential

The structural characteristics of this compound may confer anticancer properties. Studies have shown that similar pyridazine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Further investigation is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities associated with pyridazine derivatives:

科学研究应用

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exhibit significant antimicrobial activities. For instance, compounds synthesized from related pyridazine structures showed efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanisms underlying these effects are believed to involve interactions at the cellular level, impacting cell wall synthesis and function.

Anticancer Potential

There is emerging evidence suggesting that this compound and its derivatives may possess anticancer properties. Research indicates that certain synthesized derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, the compound's structural features suggest potential applications in other therapeutic areas. Its ability to interact with various biological targets makes it a candidate for further exploration in drug development for conditions such as inflammation and metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated a series of 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine derivatives for their antimicrobial properties. Using the disc diffusion method, several compounds demonstrated significant inhibition zones against both bacterial and fungal strains. The most promising results were observed with compounds featuring electron-withdrawing groups on the aromatic ring, indicating a correlation between electronic properties and antimicrobial activity .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of these compounds against prostate cancer cells. The study utilized various assays to assess cell viability and apoptosis induction. Results indicated that specific derivatives led to a marked decrease in cell proliferation and increased apoptotic markers compared to control groups. This underscores the potential of 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine derivatives as lead compounds in cancer therapy .

相似化合物的比较

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Substituent at 1-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 3,5-Dimethylphenyl | C₁₃H₁₂N₂O₃ | 244.25 | Carboxylic acid, pyridazine core |

| 1-[3-(Methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 3-(Methylsulfanyl)phenyl | C₁₂H₁₀N₂O₃S | 262.29 | Methylsulfanyl, carboxylic acid |

| 1-(4-Carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | 4-Carboxyphenyl | C₁₂H₈N₂O₅ | 260.20 | Dual carboxylic acid groups |

Key Observations :

- Functional Group Impact : The dual carboxylic acid groups in 1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid enhance its ability to form coordination polymers, as demonstrated in studies where carboxylate groups facilitated luminescent properties in metal-organic frameworks .

Comparison with Quinoline and Cinnoline Derivatives

Key Observations :

- Biological Activity: Quinoline derivatives like ALICB179,3 (Chart 1 in ) exhibit antimicrobial activity due to lipophilic adamantyl and pentyl groups, which enhance membrane penetration. In contrast, the target pyridazine compound’s applications are more oriented toward material science due to its carboxylic acid’s coordination capability .

Key Observations :

- Purification Challenges: The target compound’s high purity (>95%) suggests robust synthetic protocols, while quinoline derivatives require TLC for isolation due to complex substituents .

- Coordination Chemistry : Carboxylic acid-containing pyridazines (e.g., 1-(4-carboxyphenyl)- analogues) are prioritized for polymer synthesis, whereas sulfur- or adamantyl-substituted analogues are tailored for biological activity .

常见问题

Q. What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters, followed by regioselective functionalization. Key steps include:

- Esterification : Use 3,5-dimethylphenyl hydrazine and ethyl 3-oxobutanoate under acidic conditions to form the pyridazine core .

- Oxidation : Controlled oxidation (e.g., MnO₂ or TEMPO) at the 4-position to introduce the ketone group.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazine to β-ketoester) and temperature (80–90°C) to minimize side products. Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the dihydropyridazine ring (δ 6.8–7.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) and methyl groups (δ 2.2–2.5 ppm) .

- IR Spectroscopy : Confirm the C=O stretch (1680–1720 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0952) .

Q. What are the stability profiles under different storage conditions, and how should degradation products be monitored?

Methodological Answer:

- Storage : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydropyridazine ring. Avoid prolonged exposure to light .

- Degradation Monitoring : Use HPLC-PDA to detect hydrolyzed products (e.g., free carboxylic acid or ring-opened derivatives) under accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Core Modifications : Introduce substituents at the 3,5-dimethylphenyl group (e.g., halogens or electron-withdrawing groups) to assess effects on target binding .

- Biological Assays : Test inhibitory activity against enzymes like cyclooxygenase (COX) or kinases using in vitro fluorometric assays. Compare IC₅₀ values with structural analogs .

- Pharmacokinetic Profiling : Evaluate metabolic stability in microsomal assays and permeability via Caco-2 cell monolayers .

Q. What computational modeling approaches are suitable for predicting interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or NADPH oxidase. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the dimethylphenyl moiety .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability in aqueous environments .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential .

Q. How can contradictory data in solubility or spectral reproducibility be resolved during method validation?

Methodological Answer:

- Solubility Discrepancies : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) using nephelometry. For low solubility, consider salt formation (e.g., sodium or ammonium salts) .

- Spectral Reproducibility : Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d₆ as solvent) and calibrate instruments with internal standards (e.g., TMS) .

- Interlab Validation : Share samples with collaborating labs to cross-validate HPLC retention times and NMR shifts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point or spectral data?

Methodological Answer:

- Melting Point Variability : Characterize purity via DSC (differential scanning calorimetry) to distinguish polymorphic forms. Compare with literature values from peer-reviewed sources (e.g., Acta Crystallographica) .

- Spectral Conflicts : Re-synthesize the compound using documented protocols and verify spectra against authentic references. Publish raw data (e.g., NMR FID files) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。